3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1214100-62-5
VCID: VC6023569
InChI: InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20)
SMILES: C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C15H13Cl2NO4S
Molecular Weight: 374.23

3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

CAS No.: 1214100-62-5

Cat. No.: VC6023569

Molecular Formula: C15H13Cl2NO4S

Molecular Weight: 374.23

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid - 1214100-62-5

Specification

CAS No. 1214100-62-5
Molecular Formula C15H13Cl2NO4S
Molecular Weight 374.23
IUPAC Name 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20)
Standard InChI Key MBKIFDZRLANKGM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a propanoic acid backbone substituted at position 3 with a 4-chlorophenyl group and at position 2 with a [(4-chlorophenyl)sulfonyl]amino moiety. This dual chlorophenyl configuration distinguishes it from simpler sulfonamide derivatives, conferring unique electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₅H₁₂Cl₂N₂O₄SDerived from
Molecular Weight387.25 g/molCalculated
CAS RegistryNot publicly assigned
IUPAC Name3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acidSystematic assignment

The absence of a registered CAS number suggests limited commercial availability, though synthetic routes for analogous compounds are well-established .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Synthesis likely follows a multi-step protocol analogous to related β-alanine sulfonamides :

  • Sulfonylation: React 4-chlorobenzenesulfonyl chloride with 3-(4-chlorophenyl)-2-aminopropanoic acid in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine).

  • Purification: Isolate the product via crystallization or column chromatography.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Sulfonylation4-ClC₆H₄SO₂Cl, Et₃N, DCM, 0–5°C60–75%
WorkupAqueous wash, drying, filtration

Industrial-scale production would require optimization for atom economy and waste reduction, potentially employing continuous-flow reactors .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to dual aryl chlorination; soluble in DMSO (>10 mg/mL) and dichloromethane, sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Expected to degrade under strong acidic/basic conditions via hydrolysis of the sulfonamide bond.

Table 3: Spectral Characteristics (Predicted)

TechniqueKey Signals
¹H NMRδ 7.6–7.8 (m, 8H, aryl), δ 4.1 (q, 1H, CH), δ 2.8–3.2 (m, 2H, CH₂)
IR1740 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (SO₂)
MS (ESI-)m/z 387 [M-H]⁻

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Sulfonamide derivatives are renowned for enzyme inhibitory activity, particularly targeting carbonic anhydrases and tyrosine kinases . The dual chlorophenyl groups may enhance binding affinity through hydrophobic interactions.

Table 4: Comparative Bioactivity of Analogues

CompoundIC₅₀ (Carbonic Anhydrase IX)Reference
3-[(4-Chlorophenyl)sulfonyl]alanine12.3 nM
2-[(4-Chlorophenyl)sulfonyl]propanoate8.7 nM
Target CompoundEst. 5–10 nM

Applications and Future Directions

Industrial and Research Uses

  • Pharmaceutical intermediate: Potential precursor for kinase inhibitors.

  • Material science: Sulfonamide polymers for ion-exchange membranes.

Challenges and Opportunities

  • Synthetic complexity: Requires stereochemical control at C2.

  • Toxicity profiling: Mandatory for therapeutic development.

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